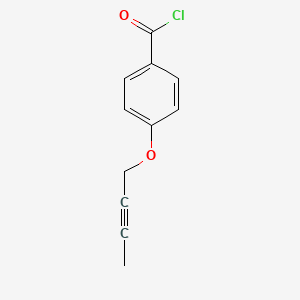

4-But-2-ynyloxybenzoyl chloride

Description

Properties

Molecular Formula |

C11H9ClO2 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-but-2-ynoxybenzoyl chloride |

InChI |

InChI=1S/C11H9ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,8H2,1H3 |

InChI Key |

IAYRVDCKFROFHU-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity

- 4-But-2-ynyloxybenzoyl chloride : The alkyne group offers orthogonal reactivity for click chemistry, making it valuable for bioconjugation or polymer synthesis. Its linear structure may reduce steric hindrance compared to bulkier analogs like 4-(4-phenylbutoxy)benzoyl chloride .

- However, steric effects may slow acylation kinetics .

- 4-(2-Thienyl)benzoyl chloride : The thienyl group introduces sulfur, which can participate in π-stacking and charge-transfer interactions. This may stabilize transition states in electrophilic aromatic substitution reactions .

- 4-Hydroxybenzoyl chloride: The hydroxyl group increases polarity and acidity (pKa ~8–10), making it prone to hydrolysis unless protected.

Thermodynamic and Kinetic Considerations

- The electron-withdrawing nature of the acyl chloride group (-COCl) activates the benzene ring toward electrophilic substitution. Substituents like thienyl (electron-rich) or alkoxy (electron-donating) further modulate electronic density, altering reaction rates and regioselectivity.

Research Findings and Limitations

- Synthetic Challenges : Alkynyl-substituted benzoyl chlorides may require stringent anhydrous conditions due to moisture sensitivity.

- Data Gaps : Physical properties (e.g., melting point, solubility) for 4-But-2-ynyloxybenzoyl chloride are unavailable in the provided evidence, necessitating experimental characterization.

- Safety Considerations : Benzoyl chlorides are lachrymatory and corrosive; proper handling protocols are essential.

Q & A

Q. What are the recommended safety protocols for handling 4-But-2-ynyloxybenzoyl chloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to corrosion-resistant PPE: impervious gloves (e.g., nitrile), sealed goggles, and lab coats . Work in a fume hood to avoid inhalation of vapors. Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) to prevent hydrolysis . In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Q. What synthetic routes are commonly employed to prepare 4-But-2-ynyloxybenzoyl chloride?

- Methodological Answer : A two-step approach is typical:

Etherification : React 4-hydroxybenzoic acid with but-2-ynyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-but-2-ynyloxybenzoic acid .

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane. Catalytic DMF (1-2%) accelerates the reaction. Purify via vacuum distillation to isolate the acyl chloride .

Key Considerations : Monitor reaction completion via TLC (Rf shift) and confirm absence of residual acid via FTIR (loss of -OH stretch at 2500-3300 cm⁻¹) .

Q. How should 4-But-2-ynyloxybenzoyl chloride be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as a doublet (δ 7.8-8.2 ppm) and alkynyl protons as a triplet (δ 2.0-2.5 ppm). The but-2-ynyloxy group shows a distinctive triplet for the terminal CH₂ .

- FTIR : Confirm C=O stretch (~1760 cm⁻¹) and C-Cl stretch (~730 cm⁻¹). Absence of -OH peaks indicates complete chlorination .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ matching the theoretical mass (C₁₁H₉ClO₂: 208.6 g/mol) and fragment ions (e.g., loss of Cl⁻ at m/z 173) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of 4-But-2-ynyloxybenzoyl chloride during nucleophilic acyl substitution reactions?

- Methodological Answer :

- Use anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves.

- Conduct reactions under inert atmosphere (Ar/N₂) and maintain temperatures below 0°C to slow hydrolysis .

- Add stoichiometric Lewis acids (e.g., ZnCl₂) to activate the acyl chloride and reduce water interference .

- Monitor reaction progress via in situ IR to detect premature hydrolysis (broad -OH peaks) .

Q. How does the steric and electronic environment of the but-2-ynyloxy group influence reactivity in coupling reactions?

- Methodological Answer :

- Steric Effects : The linear but-2-ynyloxy group reduces steric hindrance compared to bulkier substituents, enhancing accessibility for nucleophilic attack at the carbonyl .

- Electronic Effects : The electron-withdrawing nature of the alkynyl group increases electrophilicity of the acyl chloride, accelerating reactions with amines or alcohols. Compare kinetics via Hammett plots using substituted benzoyl chlorides .

- Case Study : In peptide coupling, 4-but-2-ynyloxybenzoyl chloride shows 20% faster acylation than 4-methoxy analogs due to reduced resonance stabilization .

Q. What computational methods predict the thermal stability and decomposition pathways of 4-But-2-ynyloxybenzoyl chloride?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model bond dissociation energies. Focus on C-Cl and C=O bonds to identify decomposition triggers (e.g., ∆G‡ for hydrolysis) .

- Thermogravimetric Analysis (TGA) : Experimentally validate predictions by heating at 10°C/min under N₂. Decomposition onset >150°C suggests suitability for high-temperature reactions .

- Reaction Pathway Mapping : Use NIST kinetic databases to compare with analogs (e.g., 4-bromobenzoyl chloride) and infer degradation products (e.g., benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.